molecular formula C11H11BrN2O2 B555188 6-Bromo-DL-tryptophan CAS No. 33599-61-0

6-Bromo-DL-tryptophan

Cat. No.: B555188
CAS No.: 33599-61-0
M. Wt: 283,13 g/mole
InChI Key: OAORYCZPERQARS-UHFFFAOYSA-N
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Description

6-Bromo-DL-tryptophan is a halogenated derivative of the amino acid tryptophan It is characterized by the presence of a bromine atom at the sixth position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-DL-tryptophan typically involves the bromination of tryptophan. One common method is the reaction of tryptophan with bromine in the presence of a suitable solvent, such as acetic acid or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or biocatalytic processes. These methods aim to optimize yield, reduce production costs, and minimize environmental impact. For example, biocatalytic methods may use engineered enzymes to selectively brominate tryptophan under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-DL-tryptophan can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-DL-tryptophan has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies of protein structure and function, as it can be incorporated into peptides and proteins to investigate their properties.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in targeting neurological and psychiatric disorders.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    6-Chloro-DL-tryptophan: Similar in structure but with a chlorine atom instead of bromine.

    5-Bromo-DL-tryptophan: Bromine atom at the fifth position.

    7-Bromo-DL-tryptophan: Bromine atom at the seventh position.

    4-Bromo-DL-tryptophan: Bromine atom at the fourth position.

Uniqueness: 6-Bromo-DL-tryptophan is unique due to its specific bromination pattern, which can result in distinct chemical reactivity and biological activity compared to other brominated tryptophan derivatives. Its position-specific bromination can influence its interaction with biological targets and its incorporation into larger molecules .

Properties

IUPAC Name

2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAORYCZPERQARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393036
Record name 6-BROMO-DL-TRYPTOPHAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33599-61-0
Record name 6-BROMO-DL-TRYPTOPHAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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